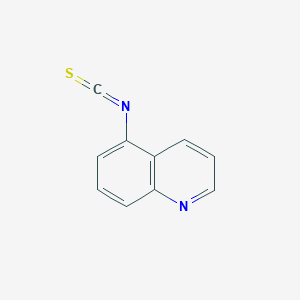
5-Isothiocyanatoquinoline
概要
説明
科学的研究の応用
5-Isothiocyanatoquinoline has a wide range of applications in scientific research, including:
Safety and Hazards
The safety information for 5-Isothiocyanatoquinoline includes several hazard statements such as H302, H312, H315, H319, H332, H334, H335 . These indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-Isothiocyanatoquinoline, can be achieved through various methods. One common approach involves the reaction of aniline with β-ketoesters to form Schiff bases, which can then be cyclized to quinolines under acidic conditions . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . These methods can be adapted to introduce the isothiocyanato group at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of catalytic systems and green chemistry principles to enhance efficiency and reduce environmental impact . Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to achieve these goals .
化学反応の分析
Types of Reactions
5-Isothiocyanatoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The isothiocyanato group can facilitate cyclization reactions, forming new heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids (e.g., sulfuric acid), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines) . Reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Major Products
The major products formed from the reactions of this compound include thiourea derivatives, oxidized quinoline compounds, and various heterocyclic structures .
作用機序
The mechanism of action of 5-Isothiocyanatoquinoline involves its interaction with molecular targets such as enzymes and receptors. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can trigger various cellular pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to 5-Isothiocyanatoquinoline include other quinoline derivatives such as:
Quinoline: The parent compound with a simple quinoline structure.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
This compound is unique due to the presence of the isothiocyanato group, which imparts distinct reactivity and biological activity compared to other quinoline derivatives . This functional group allows for specific interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
5-isothiocyanatoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c13-7-12-10-5-1-4-9-8(10)3-2-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYKIILAWGSZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Isopentyloxy)benzyl]-1-butanamine](/img/structure/B1437812.png)
![2-(1H-Imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B1437816.png)
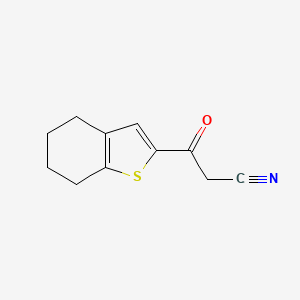
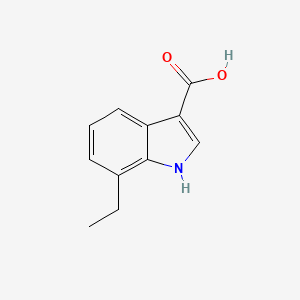
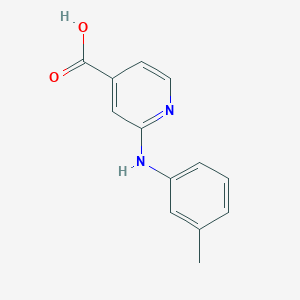
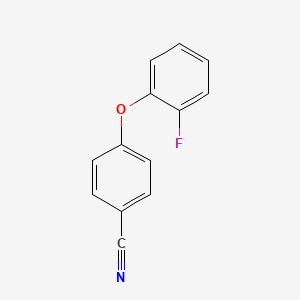
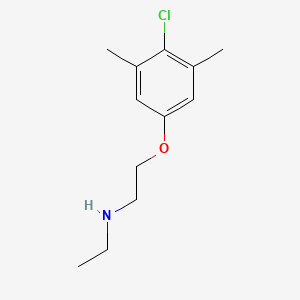
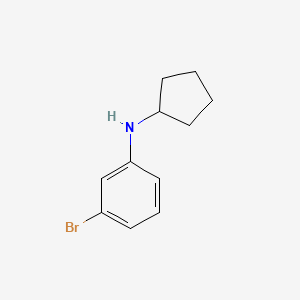
![N-[2-(2-Methoxyethoxy)benzyl]aniline](/img/structure/B1437828.png)
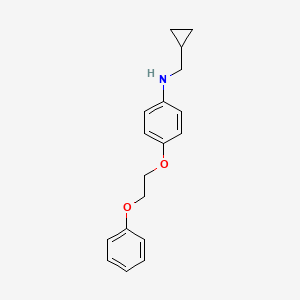
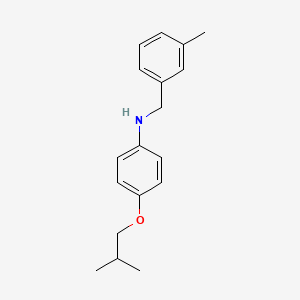
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline](/img/structure/B1437833.png)
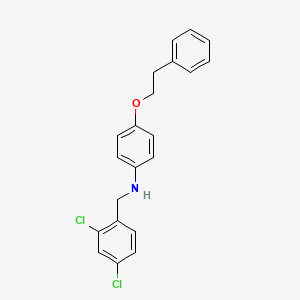
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1437835.png)
